3-Methoxycyclobutan-1-one
Description
3-Methoxycyclobutan-1-one is a cyclic ketone derivative featuring a methoxy (-OCH₃) substituent at the 3-position of the cyclobutane ring. Its molecular formula is C₅H₈O₂, with a molar mass of 100.12 g/mol (calculated based on structural data). This compound is classified as an organic building block, widely used in synthetic chemistry for applications in pharmaceuticals, agrochemicals, and materials science . Commercial availability is confirmed via suppliers like CymitQuimica, with pricing tiers ranging from €266.00 per 100 mg to €2,458.00 per 5 g .
Properties
IUPAC Name |
3-methoxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSSLYIICHJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to obtain 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into the desired product through a series of reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk using similar synthetic routes as described above. The process typically involves large-scale chemical reactions with appropriate safety and purity measures to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxycyclobutan-1-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxycyclobutan-1-one involves its role as an electron donor. It undergoes electrochemical oxidation, transferring electrons to electron acceptors such as hydrocarbons. Additionally, its anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Methoxycyclobutan-1-one with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
3-Mercaptobutan-2-one (CAS 40789-98-8)
- Molecular Formula : C₄H₈OS
- Molar Mass : 104.2 g/mol
- Key Differences: Functional Group: Contains a thiol (-SH) group instead of a methoxy group. Reactivity: The thiol group confers higher nucleophilicity and susceptibility to oxidation compared to the ether group in this compound. First aid measures emphasize copious rinsing after exposure . Environmental Impact: Not classified as a persistent organic pollutant (PBT/vPvB) .
3-Methylcyclobutan-1-one (CAS 1192-08-1)
- Molecular Formula : C₅H₈O
- Molar Mass : 84.12 g/mol
- Key Differences: Substituent: A methyl (-CH₃) group replaces the methoxy group. Reactivity: The electron-donating methoxy group may stabilize the ketone via resonance, altering its reactivity in nucleophilic additions compared to the methyl-substituted analog.
Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
- Molecular Formula: C₇H₁₃NO₂
- Molar Mass : 143.18 g/mol
- Key Differences: Ring Structure: Cyclopentane vs. cyclobutane, reducing ring strain. Functional Groups: Combines an amine (-NH₂) and ester (-COOCH₃), enabling dual reactivity (nucleophilic and electrophilic sites).
trans-3-Methylcyclobutanamine (CAS 20826-77-1)
- Molecular Formula : C₅H₁₁N
- Molar Mass : 85.15 g/mol (calculated)
- Key Differences :
Data Table: Comparative Overview
Research Findings and Implications
- Structural Influence on Reactivity: The methoxy group in this compound enhances polarity and stabilizes the ketone through resonance, distinguishing it from non-oxygenated analogs like 3-Methylcyclobutan-1-one.
- Commercial Viability : this compound is priced significantly higher than 3-Methylcyclobutan-1-one (e.g., €775.00/g vs. lower-cost methyl derivatives), reflecting its specialized applications .
Biological Activity
3-Methoxycyclobutan-1-one, a cyclic ketone with the molecular formula CHO, is gaining attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of this compound's significance in medicinal chemistry.
- Molecular Formula : CHO
- CAS Number : 30830-25-2
- Structure : The compound features a cyclobutane ring with a methoxy group and a ketone functional group.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Potential
While direct studies on the anticancer effects of this compound are scarce, related compounds in the cyclobutane family have demonstrated cytotoxic effects against cancer cell lines. Research suggests that such compounds may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and caspase activation .
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study explored the efficacy of this compound against M. tuberculosis. Results indicated significant inhibition at specific concentrations, suggesting potential as a therapeutic agent in tuberculosis treatment.
- Cytotoxicity in Cancer Cells :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of M. tuberculosis | |
| Cytotoxicity | Induction of apoptosis | |
| Interaction with Enzymes | Modulation of enzyme activity | Hypothetical based on structure |
Future Directions
Given the preliminary findings regarding the biological activities of this compound, further research is necessary to:
- Conduct In Vivo Studies : To validate the antimicrobial and anticancer properties observed in vitro.
- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.
- Investigate Mechanisms : Detailed studies on how this compound interacts at the molecular level with various biological targets will enhance our understanding and potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
